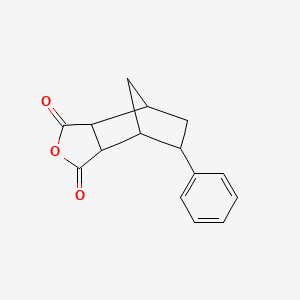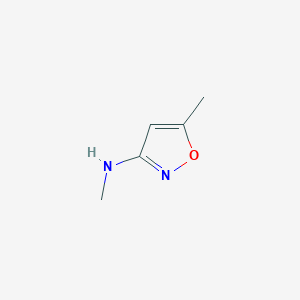
Methyl 4-amino-3-mercaptobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-amino-3-mercaptobenzoate” is a chemical compound with the CAS number 7025-27-6 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular formula of “Methyl 4-amino-3-mercaptobenzoate” is C8H9NO2S . The molecular weight is 183.23 . Unfortunately, the detailed molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis
“Methyl 4-amino-3-mercaptobenzoate” has a molecular weight of 183.23 . The predicted density is 1.3±0.1 g/cm3 . The predicted boiling point is 359.1±27.0 °C . The pKa is predicted to be 6.42±0.48 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Compounds similar to methyl 4-amino-3-mercaptobenzoate, such as parabens (which include methyl paraben), have been extensively used as antimicrobial preservatives in foods, drugs, and cosmetics. These compounds are known for their stability, non-volatility, and extensive history of safe use, indicating potential antimicrobial applications for methyl 4-amino-3-mercaptobenzoate in preserving various products (Soni, Taylor, Greenberg, & Burdock, 2002).
Environmental Impact and Degradation
Research on parabens, which share structural similarities with methyl 4-amino-3-mercaptobenzoate, shows their presence in aquatic environments due to widespread use in consumer products. These studies highlight the need for understanding the environmental fate, behavior, and potential biodegradation pathways of such compounds to mitigate their impact on ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmacological Activities
The pharmacological activities and mechanisms of related compounds, such as gallic acid, have been studied for their anti-inflammatory properties. This suggests that methyl 4-amino-3-mercaptobenzoate could potentially possess similar bioactive properties, meriting investigation into its pharmacological applications, especially in the context of inflammatory diseases (Bai, Zhang, Tang, Hou, Ai, Chen, Zhang, Wang, & Meng, 2020).
Neurobiology and Neuroprotection
The structural and functional plasticity in brain regions, as revealed by studies on compounds like tianeptine, suggests potential research avenues for methyl 4-amino-3-mercaptobenzoate in neurobiology and neuroprotection. Investigating its effects on neuronal excitability and neuroprotection could provide insights into its utility in treating neurobiological features of depressive disorders (McEwen & Olié, 2005).
Volatile Metabolites and Pathogen Detection
The distinct metabolism of bacteria resulting in the production of specific volatile organic compounds (VOCs) can be used for diagnostic purposes. Research in this area could explore the interactions between methyl 4-amino-3-mercaptobenzoate and microbial metabolites for developing non-invasive diagnostics for infectious diseases (Bos, Sterk, & Schultz, 2013).
Safety And Hazards
“Methyl 4-amino-3-mercaptobenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-amino-3-sulfanylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2S/c1-11-8(10)5-2-3-6(9)7(12)4-5/h2-4,12H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOXONDFYYCPHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40505029 |
Source


|
| Record name | Methyl 4-amino-3-sulfanylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-mercaptobenzoate | |
CAS RN |
7025-27-6 |
Source


|
| Record name | Methyl 4-amino-3-sulfanylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40505029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B1315092.png)




![Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1315101.png)

![[1,3]Dioxolo[4,5-b]pyridine](/img/structure/B1315109.png)





